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molecular formula C9H16O2 B102817 Methyl 7-octenoate CAS No. 15766-90-2

Methyl 7-octenoate

Cat. No. B102817
M. Wt: 156.22 g/mol
InChI Key: WEDBJXYFCNMJKA-UHFFFAOYSA-N
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Patent
US08609886B2

Procedure details

Crude 7-octenal (30.5 g) (90.0% in gas chromatography simple area %, net: 27.5 g, 0.22 mol; cis-6-octenal: 4.7% in gas chromatography simple area %, and trans-6-octenal: 4.5% in gas chromatography simple area %) was dissolved in 95% by mass acetone aqueous solution (300.0 g). After adding Jones reagent (3M chromic acid-sulfuric acid aqueous solution) (100.0 mL) and stirring at room temperature for 2 hours, isopropanol (20.0 g) was added thereto. After the precipitate was filtered off and acetone was distilled off from the filtrate, the filtrate was extracted with ethyl acetate. After the ethyl acetate layer was washed with water and saturated sodium chloride solution, the solvent was distilled off to obtain a crude product. Subsequently, this product was dissolved in methanol (300.0 g). After adding p-toluenesulfonic acid mono hydrate (3.0 g) thereto, the solution was heated at 60° C. for 2 hours. The solution was extracted with ethyl acetate, and the organic layer was washed with water and sodium carbonate aqueous solution. After that, the organic layer obtained by distilling off the solvent was distilled under a reduced pressure of 500 Pa. With this procedure, crude methyl 7-octenoate (34.3 g) (90.0% in gas chromatography simple area %, net: 30.9 g, net: 0.20 mol, yield: 91%; cis-6-octenonitrile: 4.7% in gas chromatography simple area %, and trans-6-octenonitrile: 4.5% in gas chromatography simple area %) was obtained as a distillate.
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
300 g
Type
solvent
Reaction Step Four
Quantity
3 g
Type
catalyst
Reaction Step Five
Yield
91%

Identifiers

REACTION_CXSMILES
[CH:1](=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8].C[C:11](C)=[O:12].OS(O)(=O)=O.O=[Cr](=O)=O.C(O)(C)C>CC(C)=O.CO.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[C:1]([O:12][CH3:11])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8] |f:1.2.3,7.8|

Inputs

Step One
Name
Quantity
30.5 g
Type
reactant
Smiles
C(CCCCCC=C)=O
Name
Quantity
300 g
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Jones reagent
Quantity
100 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)O
Step Four
Name
Quantity
300 g
Type
solvent
Smiles
CO
Step Five
Name
Quantity
3 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the precipitate was filtered off
DISTILLATION
Type
DISTILLATION
Details
acetone was distilled off from the filtrate
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
After the ethyl acetate layer was washed with water and saturated sodium chloride solution
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated at 60° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water and sodium carbonate aqueous solution
CUSTOM
Type
CUSTOM
Details
After that, the organic layer obtained
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent
DISTILLATION
Type
DISTILLATION
Details
was distilled under a reduced pressure of 500 Pa

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCCCC=C)(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.2 mol
AMOUNT: MASS 34.3 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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